molecular formula C13H16N2S B12996410 6-(Cyclohexylthio)-2-methylnicotinonitrile

6-(Cyclohexylthio)-2-methylnicotinonitrile

Cat. No.: B12996410
M. Wt: 232.35 g/mol
InChI Key: ZQUGGMWMJZNLFO-UHFFFAOYSA-N
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Description

6-(Cyclohexylthio)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a cyclohexylthio group attached to the 6-position of the nicotinonitrile ring and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylthio)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with cyclohexylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylthio)-2-methylnicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with different substituents replacing the cyclohexylthio group.

Scientific Research Applications

6-(Cyclohexylthio)-2-methylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylthio)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohexylthio)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexylthio group and a methyl group at specific positions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

6-cyclohexylsulfanyl-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h7-8,12H,2-6H2,1H3

InChI Key

ZQUGGMWMJZNLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC2CCCCC2)C#N

Origin of Product

United States

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